molecular formula C21H21ClN4O2 B2809464 (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 2034526-00-4

(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2809464
CAS No.: 2034526-00-4
M. Wt: 396.88
InChI Key: ARODNVJZHBWVJM-UHFFFAOYSA-N
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Description

The compound (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule featuring a combination of pyridine, piperidine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine, piperidine, and 1-methyl-3-phenyl-1H-pyrazole.

    Step 1 Formation of the Pyridine-Piperidine Linkage:

    Step 2 Coupling with Pyrazole:

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science:

Biology

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a candidate for drug development.

    Receptor Binding: The compound’s structure allows it to bind to certain biological receptors, influencing cellular pathways.

Medicine

    Pharmaceuticals: Potential use in the development of drugs for treating diseases such as cancer, inflammation, and neurological disorders.

    Diagnostics: Could be used in the development of diagnostic agents due to its ability to interact with specific biomolecules.

Industry

    Agrochemicals: Possible applications in the development of pesticides or herbicides.

    Polymers: Use in the synthesis of specialty polymers with unique properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The mechanism involves:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-chlorophenyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
  • (3-(3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanol

Uniqueness

  • Structural Features : The combination of pyridine, piperidine, and pyrazole moieties is unique, providing distinct chemical and biological properties.
  • Reactivity : The presence of multiple functional groups allows for diverse chemical reactions, making it versatile for various applications.

(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone in scientific research and industrial applications

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c1-25-19(12-18(24-25)15-6-3-2-4-7-15)21(27)26-11-5-8-16(14-26)28-20-9-10-23-13-17(20)22/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARODNVJZHBWVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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